molecular formula C13H20N2O2 B1418365 N-(3,5-dimethoxyphenyl)piperidin-4-amine CAS No. 893763-27-4

N-(3,5-dimethoxyphenyl)piperidin-4-amine

Cat. No. B1418365
CAS RN: 893763-27-4
M. Wt: 236.31 g/mol
InChI Key: FQBSTVGPTXJCFQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)piperidin-4-amine, commonly known as 3,5-Dimethoxy-4-bromoamphetamine (DOB), is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used for scientific research purposes since then. DOB is known for its potent psychedelic effects and is often used as a reference standard for other psychedelic compounds.

Scientific Research Applications

Synthesis and Structural Studies

  • A study conducted by J. Dineshkumar and P. Parthiban (2022) explores the synthesis and NMR study of a molecule structurally related to N-(3,5-dimethoxyphenyl)piperidin-4-amine. This research sheds light on the molecule's conformation and its interaction with various groups, which is crucial for understanding its biological activities.

Potential in Cancer Research

  • A novel anticancer compound closely related to this compound has been synthesized and studied for its toxicity, as reported by N. A. Ismail et al. (2018). This indicates the potential of such compounds in cancer research and drug development.

Applications in Medicinal Chemistry

  • The study by L. H. Al-Wahaibi et al. (2021) discusses the synthesis of N-Mannich bases, which are structurally related to this compound. Their research demonstrates the compound's antimicrobial and anti-proliferative activities, highlighting its significance in medicinal chemistry.

Environmental Applications

  • Research by G. Low et al. (1991) investigates the photocatalytic oxidation of compounds including piperidine, which is part of the structure of this compound. This study is essential for understanding the environmental fate and potential applications of such compounds.

Chemical Synthesis and Reactions

  • H. Mooiweer et al. (1987) detail a method for the cyclization of acyclic N-acyliminium ions to produce piperidines, a core structure of this compound. This provides insights into synthetic routes and chemical reactivity relevant to this compound.

Photophysical Properties

  • The photophysical properties of analogues of BODIPY, which are structurally similar to this compound, have been studied by W. Qin et al. (2005). This research is crucial for understanding the fluorescence and potential applications in imaging and diagnostics.

DNA Interactions

  • W. Mattes et al. (1986) explored the mechanism of DNA strand breakage by piperidine, an integral part of this compound. This is significant for applications in DNA sequencing and damage studies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3,5-dimethoxyphenyl)piperidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the inhibition of certain enzymes, such as cytochrome P450, thereby affecting the metabolic processes in which these enzymes are involved . Additionally, it can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes can lead to the accumulation of certain metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, thereby modulating its biological activity.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSTVGPTXJCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893763-27-4
Record name N-(3,5-dimethoxyphenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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